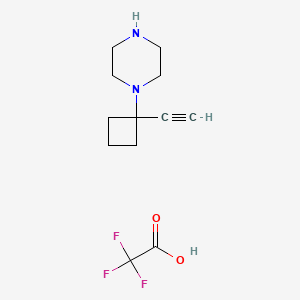![molecular formula C11H18ClNO4S B13492594 Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the chlorosulfonyl and tert-butyl groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the chlorosulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Oxidation Reactions: Oxidative conditions can modify the functional groups, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce amines.
Applications De Recherche Scientifique
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with spirocyclic structures.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorosulfonyl group allows for covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound shares the spirocyclic core but lacks the chlorosulfonyl group.
Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate: Similar structure with an amino group instead of the chlorosulfonyl group.
Uniqueness
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C11H18ClNO4S |
|---|---|
Poids moléculaire |
295.78 g/mol |
Nom IUPAC |
tert-butyl 6-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18ClNO4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(5-11)18(12,15)16/h8H,4-7H2,1-3H3 |
Clé InChI |
HBGGYDUMDFDXSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


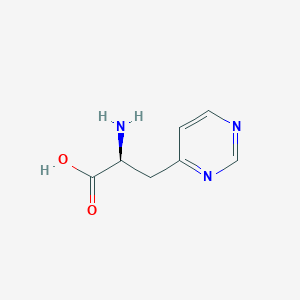
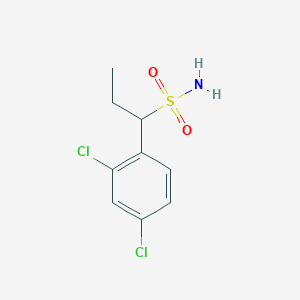
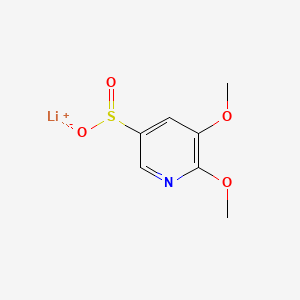

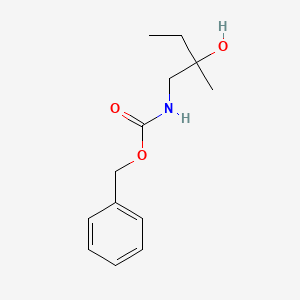
![1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13492529.png)
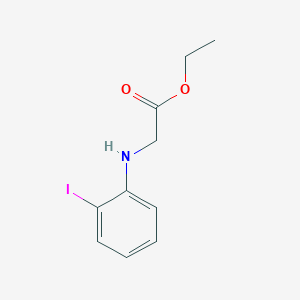

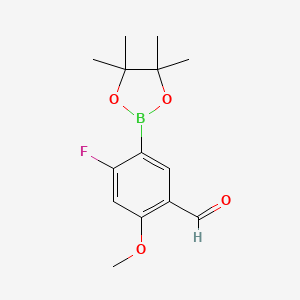
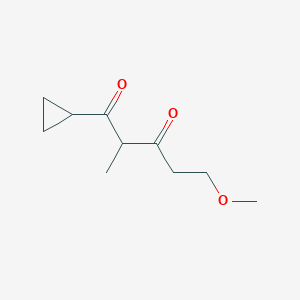
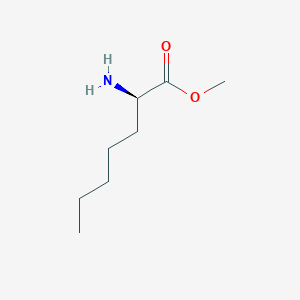
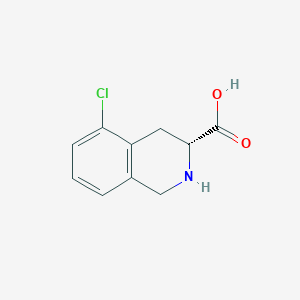
![2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492592.png)
